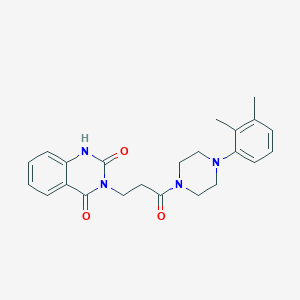
3-(3-(4-(2,3-二甲基苯基)哌嗪-1-基)-3-氧代丙基)喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 化合物的作用:该化合物已被研究作为乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的潜在抑制剂,这些酶与 AD 相关。 化合物 9 和 16 被确定为有希望的 AChE 和 BChE 双重抑制剂,使其成为针对 AD 的潜在先导分子 .
阿尔茨海默病研究
这些应用突出了该化合物的多功能性,进一步研究对于在各个科学领域释放其全部潜力至关重要。 🌟
生物活性
The compound 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a class of compounds known for diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C21H27N3O3 with a molecular weight of approximately 395.46 g/mol. The structure includes a quinazoline backbone substituted with a piperazine moiety and a propanamide group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinazoline-2,4(1H,3H)-dione derivatives for their activity against both Gram-positive and Gram-negative bacteria. Notably:
- Compound 13 demonstrated an inhibition zone of 15 mm against Escherichia coli with a minimum inhibitory concentration (MIC) of 65 mg/mL.
- Compound 15 showed moderate activity against Staphylococcus aureus and Candida albicans, with inhibition zones ranging from 10 to 12 mm and MIC values around 75 to 80 mg/mL .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 13 | E. coli | 15 | 65 |
| 15 | Staphylococcus aureus | 10-12 | 75-80 |
| 14a | Candida albicans | 12 | 70 |
Anticancer Activity
Quinazoline derivatives have also been studied for their anticancer potential. A series of compounds were synthesized and tested for cytotoxicity against various cancer cell lines. Some key findings include:
- Compounds designed as PARP-1/2 inhibitors exhibited IC50 values in the nanomolar range against cancer cells. For instance, one derivative showed an IC50 of less than 3.12 μM in MX-1 cells when combined with temozolomide .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications on the quinazoline ring significantly influence biological activity. Substituents at the 1 and 3 positions can enhance antibacterial activity, while specific functional groups can increase anticancer efficacy .
Case Studies
- Antiviral Activity : A novel series of quinazoline derivatives were evaluated for antiviral properties against vaccinia and adenovirus. One compound displayed an EC50 value of 1.7 μM against vaccinia, significantly outperforming standard antiviral agents .
- In Vivo Studies : Further investigations into the in vivo efficacy of selected compounds are ongoing to assess their therapeutic potential in animal models.
属性
IUPAC Name |
3-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-16-6-5-9-20(17(16)2)25-12-14-26(15-13-25)21(28)10-11-27-22(29)18-7-3-4-8-19(18)24-23(27)30/h3-9H,10-15H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWOBHLAJXQJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














